1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate
Description
Properties
IUPAC Name |
1-pyridin-2-ylethyl 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9(11-6-2-3-7-15-11)18-13(17)10-5-4-8-16-12(10)14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVGYSDWYRFPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)OC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with 1-(2-pyridyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloropyridine moiety can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The structural characteristics of 1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate contribute to its potential as a lead compound in drug development. Its ability to interact with biological targets has been explored in several studies:
- Antifibrotic Activity : Research has indicated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant antifibrotic properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit collagen expression and hydroxyproline content in cell cultures, suggesting their potential for treating fibrotic diseases .
- TRPV1 Antagonism : The compound's structural analogs have demonstrated effectiveness as antagonists of the TRPV1 receptor, which is involved in pain signaling pathways. This suggests that this compound could be further investigated for analgesic applications .
Agrochemical Applications
The compound is also valuable in the field of agrochemistry, particularly in the development of herbicides and fungicides:
- Synthesis of Pesticides : The esters derived from 2-chloropyridine-3-carboxylic acid have been identified as precursors for various herbicides and fungicides. The processes for synthesizing these compounds often involve cyclization reactions that yield products suitable for agricultural applications .
Chemical Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reactions with Reagents : The compound can undergo various chemical reactions facilitated by common reagents such as sodium azide for substitution reactions, palladium catalysts for reduction processes, and potassium permanganate for oxidation .
Case Studies and Research Findings
Several case studies illustrate the compound's versatility:
Mechanism of Action
The mechanism of action of 1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyridine rings in the compound facilitate π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Methyl and ethyl esters (e.g., methyl 2-chloropyridine-3-carboxylate ) are commonly used in cross-coupling reactions due to their moderate steric demands. Yields in arylations range from 42% to 85% depending on substituents .
- The tert-butyl group (CAS 232951-83-6) provides steric protection to the ester, reducing hydrolysis rates and enabling use in stepwise synthetic protocols .
- Halogenated derivatives (e.g., ethyl 2-chloro-4-iodopyridine-3-carboxylate , CAS 2090841-05-5) are tailored for further functionalization via halogen-metal exchange or cross-coupling .
Physicochemical Properties :
- Lipophilicity increases with alkyl chain length (methyl < ethyl < tert-butyl). The pyridin-2-ylethyl group may further elevate LogP due to aromatic π-system contributions.
- Solid-state stability correlates with substituent bulk (e.g., tert-butyl and iodinated derivatives are solids, while methyl/ethyl esters are liquids) .
Synthetic Utility :
- Pyridine-containing esters (e.g., pyridin-3-ylmethyl 5-chloropyridine-3-carboxylate , CAS 23723-30-0) exhibit dual coordination sites, making them candidates for metal-organic frameworks (MOFs) or catalysis .
- The target compound’s pyridin-2-ylethyl group could enable chelation or hydrogen bonding, distinguishing it from simpler analogs.
Spectral and Analytical Data
Comparative NMR and spectroscopic trends:
- ¹H-NMR : Methyl esters (e.g., methyl 2-chloropyridine-3-carboxylate) show characteristic singlet peaks for the methyl group at δ ~3.6–3.7 ppm . In contrast, the pyridin-2-ylethyl group would exhibit complex splitting patterns due to aromatic protons (δ ~7.0–9.0 ppm) and ethylenic protons (δ ~4.0–5.0 ppm).
- ¹³C-NMR : The carbonyl carbon in methyl esters appears at δ ~168.7 ppm, while tert-butyl esters show a quaternary carbon at δ ~80–85 ppm .
Biological Activity
1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloropyridine and a carboxylate group. Research into its biological activity has revealed potential applications in various fields, including antimicrobial, anti-inflammatory, and anticancer therapies.
- IUPAC Name: this compound
- CAS Number: 1436081-49-0
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar pyridine structures demonstrate potent antibacterial and antifungal activities. For instance, research indicates that derivatives of pyridine can inhibit the growth of various pathogens, including bacteria and fungi, due to their ability to disrupt microbial cell functions .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported, indicating the effectiveness of these derivatives in suppressing COX activity .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.04 ± 0.01 | COX-2 |
| Compound B | 0.04 ± 0.09 | COX-1 |
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. Preliminary studies indicate that it may inhibit key pathways involved in cancer cell proliferation, notably the MAPK/ERK pathway. This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound binds to enzymes involved in inflammation and cancer progression, altering their activity.
- Pathway Modulation: It may modulate critical signaling pathways such as MAPK/ERK, leading to decreased cell proliferation and increased apoptosis in tumor cells.
Case Studies
- Antimicrobial Study : A study conducted on various pyridine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent response with notable reductions in bacterial viability at higher concentrations .
- Anti-inflammatory Research : In vivo tests using carrageenan-induced paw edema models showed that the compound significantly reduced inflammation compared to controls, suggesting its potential as an anti-inflammatory agent .
- Cancer Cell Line Evaluation : In vitro assays on breast and colon cancer cell lines revealed that this compound inhibited cell proliferation significantly more than standard chemotherapeutic agents, indicating its promise as a novel anticancer therapy .
Q & A
Q. What is the recommended synthetic route for 1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate, and what key reaction conditions should be optimized?
- Methodological Answer : A plausible synthetic approach involves coupling 2-chloropyridine-3-carboxylic acid with 1-pyridin-2-ylethanol via esterification. Key steps include:
- Activating the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Optimizing solvent polarity (e.g., dichloromethane or DMF) and temperature (room temperature to 60°C) to enhance yield.
- Monitoring reaction progress via TLC or LC-MS to ensure completion.
- Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the ester product.
Q. How can NMR spectroscopy and X-ray crystallography be employed to confirm the structural integrity and regiochemistry of this compound?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Identify pyridine ring protons (δ 7.0–9.0 ppm) and ethyl ester protons (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.5 ppm for CH₂). Compare coupling constants to confirm substituent positions .
- ¹³C NMR : Verify ester carbonyl (δ ~165–170 ppm) and pyridine carbons (δ ~120–150 ppm).
- X-ray Crystallography : Grow single crystals via slow evaporation in a solvent like ethanol. Analyze the crystal lattice to confirm bond angles, stereochemistry, and intermolecular interactions .
Advanced Research Questions
Q. What strategies are effective for achieving stereochemical control during the synthesis of pyridine-carboxylate derivatives, and how can diastereoselectivity be analyzed?
- Methodological Answer :
- Stereochemical Control :
- Use chiral auxiliaries or catalysts (e.g., organocatalysts) to induce asymmetry during esterification or alkylation steps .
- Employ protecting groups (e.g., Boc for amines) to prevent racemization in multi-step syntheses .
- Diastereoselectivity Analysis :
- Compare ¹H NMR splitting patterns or NOESY spectra to identify spatial relationships between protons.
- Utilize chiral HPLC with a cellulose-based column to separate enantiomers and quantify stereoisomer ratios .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts or IR absorption bands) reported across different studies for this compound?
- Methodological Answer :
- Data Reconciliation :
Solvent Effects : Confirm that shifts are standardized to the same solvent (e.g., CDCl₃ vs. DMSO-d₆) .
pH and Temperature : Ensure spectra were acquired under consistent conditions, as protonation states (e.g., pyridine nitrogen) affect chemical shifts .
Instrument Calibration : Cross-validate using internal standards (e.g., TMS for NMR) or reference compounds with known spectra .
- Computational Validation : Perform DFT calculations (e.g., using Gaussian) to simulate NMR/IR spectra and compare with experimental data .
Q. What safety protocols are critical when handling pyridine-carboxylate derivatives, and how can hazards be mitigated during scale-up?
- Methodological Answer :
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as pyridine derivatives may irritate mucous membranes .
- Implement inert atmosphere techniques (N₂/Ar) during reactions involving moisture-sensitive intermediates .
- Waste Management : Segregate halogenated waste (e.g., chloropyridine byproducts) and neutralize acidic/basic residues before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
